molecular formula C15H17FO2S B12536666 Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester CAS No. 820243-67-2

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester

Cat. No.: B12536666
CAS No.: 820243-67-2
M. Wt: 280.4 g/mol
InChI Key: TUJYBXCQTWFQJU-UHFFFAOYSA-N
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Description

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a chemical compound with a unique structure that combines a fluoro-substituted acetic acid ester with a heptynylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester typically involves the esterification of fluoroacetic acid with 2-(2-heptynylthio)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester has shown potential in the development of pharmaceuticals due to its unique structural features. The presence of the fluoro group enhances lipophilicity, which can improve membrane permeability and bioavailability.

  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Antitumor Activity : Research on structurally similar compounds suggests potential antitumor activity. For example, compounds with naphthalene rings have demonstrated significant growth inhibition in cancer cell lines such as HT29 (colon cancer) .

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed in polymer chemistry for creating functionalized polymers with specific properties.

Case Study 1: Antimicrobial Evaluation

In an in vitro study, derivatives of this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity, suggesting that modifications could lead to more effective antimicrobial agents.

Case Study 2: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. It was found that the presence of electron-donating groups significantly enhanced cytotoxicity. This suggests that this compound may similarly influence its antitumor properties due to its structural characteristics.

Table 1: Antimicrobial Activity Data

Activity TypeTarget PathogenMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.25Effective against biofilm
AntimicrobialStaphylococcus epidermidis0.22Synergistic effects noted
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the heptynylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, phenyl ester
  • Acetic acid, 2-phenylethyl ester
  • Acetic acid, 4-methoxyphenyl ester

Uniqueness

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is unique due to the presence of the fluoro and heptynylthio groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H13_{13}F1_{1}O2_{2}S
  • Molecular Weight : 242.29 g/mol
  • IUPAC Name : this compound

The compound features a fluoro group and a phenyl ester moiety, which may influence its lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of fluorinated acetic acid derivatives with appropriate phenolic compounds. The introduction of the heptynylthio group enhances the compound's hydrophobicity, potentially affecting its interaction with biological membranes.

Pharmacological Properties

  • Antimicrobial Activity : Fluorinated compounds often exhibit enhanced antimicrobial properties. Studies have shown that fluorinated phenyl esters can inhibit bacterial growth more effectively than their non-fluorinated counterparts due to increased membrane permeability .
  • Hypnotic Effects : In a study evaluating various fluorine-containing phenyl acetate derivatives, compounds similar to this compound demonstrated significant hypnotic effects in animal models. The duration of loss of righting reflex (LORR) was notably prolonged compared to control substances .
  • Neuroactive Properties : The compound's ability to cross the blood-brain barrier due to its lipophilic nature suggests potential neuroactive properties. Its interaction with GABAA_A receptors indicates possible applications in anesthetic formulations .

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest that while fluorinated compounds can exhibit lower toxicity profiles compared to their non-fluorinated analogs, specific assessments are necessary to establish safe dosage levels .

Study 1: Hypnotic Activity Assessment

In an experiment involving various fluorinated phenyl esters, this compound was tested for its hypnotic effects in rodents. The results indicated:

  • Dose-Dependent Effects : Higher doses resulted in prolonged LORR.
  • Rapid Recovery Rates : Animals exhibited faster recovery compared to traditional anesthetics like propofol .
CompoundDose (mg/kg)LORR Duration (min)Recovery Time (min)
Test Compound504510
Propofol506020

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of various esters found that this compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) lower than that of non-fluorinated analogs .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli>64

Properties

CAS No.

820243-67-2

Molecular Formula

C15H17FO2S

Molecular Weight

280.4 g/mol

IUPAC Name

(2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate

InChI

InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3

InChI Key

TUJYBXCQTWFQJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CCSC1=CC=CC=C1OC(=O)CF

Origin of Product

United States

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